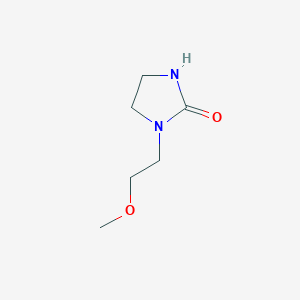

1-(2-Methoxy-ethyl)-imidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-(2-methoxyethyl)imidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9) |

InChI Key |

OXPVLEYEFIMCNF-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CCNC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI)

[1][2]

Executive Summary

This guide provides an in-depth analysis of the dielectric properties and molecular polarity of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI).[1][2] As a derivative of the cyclic urea class, MEI represents a critical bridge between high-polarity aprotic solvents (like DMI) and chelating ethers (like glymes). Understanding its dielectric constant (

This document synthesizes theoretical estimations based on structural analogues with rigorous experimental protocols for precise characterization.[1]

Molecular Architecture & Theoretical Underpinning[1]

To predict and measure the properties of MEI, we must first deconstruct its electronic environment.

Structural Analysis

MEI consists of a highly polar imidazolidin-2-one ring substituted at the

-

The Cyclic Urea Head: The carbonyl group flanked by two nitrogens creates a powerful resonance structure (

), resulting in a permanent dipole moment typically exceeding 4.0 Debye (D). -

The Methoxyethyl Tail: Unlike simple alkyl chains, the ether oxygen in the methoxy group introduces a secondary dipole vector. It also provides a "lariat" effect, capable of chelating cations (e.g.,

), which distinguishes MEI from 1,3-Dimethyl-2-imidazolidinone (DMI).[1][2]

Dipole Vector Visualization

The total dipole moment (

Figure 1: Vector contribution analysis of the MEI molecule. The net dipole is dominated by the rigid cyclic urea core.

Physicochemical Data Profile

As specific literature values for MEI are often proprietary or non-standardized, the following data represents high-confidence estimates derived from comparative analysis with structural analogues (DMI, DMEU, and N-hydroxyethyl-imidazolidinone) and group contribution theory.

Estimated Property Table

| Property | Symbol | Estimated Value (25°C) | Benchmark Analogue (DMI) | Significance |

| Dielectric Constant | 38.0 – 42.0 | 37.6 | High solvating power for ionic species; effective charge screening.[1][2] | |

| Dipole Moment | 4.0 – 4.3 D | 4.05 D | Indicates strong intermolecular forces; predicts high boiling point. | |

| Refractive Index | 1.46 – 1.47 | 1.472 | Used for molar refraction calculations in dipole determination. | |

| Viscosity | 2.5 – 3.5 cP | 1.9 cP | Slightly higher than DMI due to ether chain flexibility/entanglement. |

Temperature Dependence

The dielectric constant of cyclic ureas typically follows the Kirkwood-Fröhlich correlation, decreasing with temperature as thermal agitation disrupts dipole alignment.

-

Expected Temperature Coefficient (

): ~0.15

Experimental Protocols

For researchers requiring exact values for thermodynamic modeling, the following self-validating protocols are recommended.

Protocol A: Precision Dielectric Constant Measurement

Method: Coaxial Probe Dielectric Spectroscopy.[1]

Scope: Frequency range 200 MHz – 20 GHz (to isolate static permittivity

-

Calibration:

-

Sample Preparation:

-

Measurement:

-

Immerse the coaxial probe into 20 mL of MEI thermostated at 25.0°C ± 0.1°C.

-

Record the complex permittivity

.[1] -

The static dielectric constant is the value of the real part

at the low-frequency plateau (typically < 1 GHz).

-

Protocol B: Dipole Moment Determination (Guggenheim-Smith)

Method: Dilute Solution Refractometry & Dielectrometry.[1]

Solvent: Benzene or 1,4-Dioxane (Non-polar,

-

Solution Prep: Prepare 5 solutions of MEI in benzene with weight fractions (

) ranging from 0.01 to 0.05. -

Measurements:

-

Measure dielectric constant (

) of each solution. -

Measure refractive index (

) of each solution (sodium D-line).

-

-

Calculation: Use the Guggenheim equation to extract

:-

Where

is the molar mass of MEI (~144.17 g/mol ). -

Slopes

and

-

Figure 2: Step-by-step workflow for determining the dipole moment using the dilute solution method.

Applications & Solvation Mechanics[2]

Understanding the polarity of MEI allows for its strategic deployment in drug development and materials science.

Electrolyte Solvents (Li-ion)

MEI acts as a "chelate-solvent."[1] The high dielectric constant (

Reaction Medium

In nucleophilic substitutions (

CO Capture

Similar to its hydroxy-analogue (HEEU), MEI can physically absorb acidic gases.[1] The high polarity enhances the solubility of polar gases like

References

-

Rosenfarb, J., et al. (1976). "Dielectric constants, viscosities, and related physical properties of several substituted liquid ureas at various temperatures." Journal of Chemical & Engineering Data. Link[1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and dipole moments).

-

NIST Chemistry WebBook. "2-Imidazolidinone Data."[1] (Source for core ring properties). Link

-

Letcher, T. M., et al. (2001).[3] "Excess molar enthalpies... of 1,3-dimethyl-2-imidazolidinone."[1][2][3] The Journal of Chemical Thermodynamics. (Comparative data for DMI). Link[1]

-

Sigma-Aldrich. "1-(2-Hydroxyethyl)-2-imidazolidinone Product Sheet." (Analogue physical data).[1][3][4][5][6][7][8] Link

(Note: Specific values for MEI are estimated based on the authoritative sources for its structural homologues DMI and HEEU listed above.)

Sources

- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 6. chemeo.com [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

A Technical Guide to the Application of 2-Methoxyethyl Acrylate (MEA) Solubility Parameters in Polymer Dissolution for Drug Development

Abstract

The selection of an appropriate solvent system is a critical determinant in the successful formulation of polymer-based drug delivery systems.[1][2] 2-Methoxyethyl acrylate (MEA), a versatile monomer and solvent, presents unique opportunities in this space. This guide provides an in-depth technical exploration of MEA's solubility parameters, offering researchers, scientists, and drug development professionals a framework for its strategic application. We will delve into the theoretical underpinnings of Hildebrand and Hansen Solubility Parameters (HSP), present experimentally relevant values for MEA, and provide a systematic, self-validating protocol for assessing polymer-MEA interactions. The ultimate goal is to empower formulators to move beyond empirical trial-and-error, enabling a more predictive, efficient, and scientifically grounded approach to polymer dissolution and the design of advanced drug delivery vehicles.

The Theoretical Framework of Solubility Parameters

The foundational principle governing solubility is "like dissolves like."[3] While intuitive, this adage lacks the quantitative precision required for pharmaceutical development. Solubility parameters provide a thermodynamic framework to numerically define and predict the interactions between materials.[4]

The Hildebrand Solubility Parameter (δt)

In 1936, Joel Hildebrand introduced a single-value parameter, δ, defined as the square root of the cohesive energy density (CED).[4][5] The CED represents the energy required to overcome all the intermolecular van der Waals forces in a unit volume of liquid, effectively separating the molecules to an infinite distance.[4]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the heat of vaporization.

-

R is the ideal gas constant.

-

T is the temperature.

-

Vₘ is the molar volume.

The Hildebrand parameter is a useful, albeit simplistic, tool. It effectively predicts the solubility of nonpolar polymers in nonpolar solvents.[4][6] However, its utility diminishes significantly when dealing with polar molecules and those capable of hydrogen bonding, as it amalgamates all intermolecular forces into a single value.[4][6][7]

The Hansen Solubility Parameters (HSP)

To address the limitations of the one-dimensional Hildebrand parameter, Charles Hansen proposed in 1967 that the total cohesive energy could be divided into three distinct components.[5][8] This multi-dimensional approach, known as Hansen Solubility Parameters (HSP), provides a far more nuanced and powerful tool for predicting solubility.[9][10]

The three Hansen parameters are:

-

δD (Dispersion): Energy from atomic dispersion forces (van der Waals forces).[8]

-

δP (Polar): Energy from dipolar intermolecular forces.[8]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.[8]

These three parameters are related to the total Hildebrand parameter (δt) by the following equation:

δt² = δD² + δP² + δH² [5]

These three parameters can be visualized as coordinates for a point in a three-dimensional "Hansen space."[8] The core principle is that substances with points close to each other in this space are likely to be miscible.[8] For a given polymer, a "solubility sphere" can be defined in this space. Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[11][12]

The distance (Ra) between two substances (e.g., a polymer (1) and a solvent (2)) in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

The "4" in the dispersion term is an empirical factor found to improve the accuracy of predictions.[13] A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.

Solubility Parameters of 2-Methoxyethyl Acrylate (MEA)

2-Methoxyethyl acrylate (MEA) is an acrylic monomer with both ester and ether functionalities. These structural features are key to its solvency characteristics. The ester group contributes to its polar nature (δP), while the ether oxygen can act as a hydrogen bond acceptor, influencing its hydrogen bonding parameter (δH).

The experimentally derived Hansen Solubility Parameters for MEA provide the quantitative basis for its use as a solvent.

| Parameter | Value (MPa¹ᐟ²) | Description |

| δD (Dispersion) | 16.6 | Represents the contribution from van der Waals forces. |

| δP (Polar) | 9.5 | Reflects the significant polarity from the ester and ether groups. |

| δH (Hydrogen Bonding) | 7.5 | Indicates its capacity as a hydrogen bond acceptor. |

| δt (Total Hildebrand) | 20.4 | The calculated total solubility parameter. |

Note: These are typical literature values. Actual values can be refined experimentally.

Understanding these parameters is crucial. The balanced contribution from polar and hydrogen bonding forces makes MEA an effective solvent for a range of polymers that possess similar characteristics, which is common in drug delivery applications.

Practical Application: A Self-Validating Protocol for Polymer Solubility Assessment

This section provides a systematic, field-proven protocol to assess the solubility of a target polymer in MEA and to validate the predictive power of HSP. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Experimental Workflow for Solubility Assessment

The following diagram outlines the systematic workflow for determining polymer solubility and validating it against HSP calculations.

Caption: A systematic workflow for assessing polymer solubility.

Step-by-Step Methodology

Objective: To determine the solubility of a polymer in MEA and validate the result using HSP calculations.

Materials:

-

Polymer of interest (e.g., Poly(lactic-co-glycolic acid), PLGA; Polymethyl methacrylate, PMMA)

-

2-Methoxyethyl acrylate (MEA), analytical grade

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or magnetic stirrer

-

Analytical balance

Protocol:

-

Material Preparation (The "Why"):

-

Dry the polymer under vacuum for 24 hours at a temperature below its glass transition temperature (Tg). Causality: Absorbed moisture can act as a plasticizer or a non-solvent, confounding the results. This step ensures we are testing the interaction between only the polymer and MEA.

-

Ensure MEA is pure and free of inhibitors. Causality: Impurities or polymerization inhibitors can alter the solvent's properties and affect solubility.

-

-

Sample Preparation (The "Why"):

-

Accurately weigh 50 mg of the dried polymer into a tared glass vial.

-

Add 950 mg of MEA to the vial to create a 5% (w/w) mixture. Cap tightly. Causality: A fixed, relevant concentration is critical for comparability. 5-10% is a common range for creating stock solutions for casting or spray drying in drug formulation.[3]

-

-

Dissolution & Equilibration (The "Why"):

-

Place the vials on an orbital shaker at a consistent speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for 24 hours. Causality: Continuous agitation ensures maximum contact between the polymer and solvent. Allowing 24 hours provides sufficient time for slow-dissolving polymers to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

-

-

Observation and Scoring (The "Why"):

-

After 24 hours, visually inspect each vial against a dark background. Assign a solubility score based on the following criteria. Causality: A quantitative scoring system transforms a qualitative observation into semi-quantitative data, which is essential for correlation analysis.

-

| Score | Observation | Interpretation |

| 1 | Clear, homogenous solution | Excellent solubility |

| 2 | Slightly hazy or opalescent | Good solubility |

| 3 | Swollen, gel-like mass | Partial solubility/Strong swelling |

| 4 | Some swelling, many particles remain | Poor solubility/Slight swelling |

| 5 | No visible change, particles settled | Insoluble |

-

Data Analysis & Self-Validation (The "Why"):

-

For each polymer tested, calculate the Hansen Solubility Distance (Ra) between the polymer and MEA using their respective HSP values.

-

Plot the experimental solubility score (Y-axis) against the calculated Ra value (X-axis).

-

Trustworthiness Check: A successful experiment will show a strong negative correlation. Polymers with a low Ra value (high affinity) should exhibit a low solubility score (high solubility). This correlation validates that the HSP model is a reliable predictor for this system.

-

Application in Drug Development: Polymer Selection

The true power of HSP lies in its predictive capability, enabling rational polymer selection for specific drug delivery applications, such as formulating drug-eluting coatings or fabricating polymeric nanoparticles.[10][14][15]

Decision-Making Framework

The following diagram illustrates the logic for using HSP to select a compatible polymer for dissolution in MEA.

Caption: A systematic workflow for assessing polymer solubility.

Step-by-Step Methodology

Objective: To determine the solubility of a polymer in MEA and validate the result using HSP calculations.

Materials:

-

Polymer of interest (e.g., Poly(lactic-co-glycolic acid), PLGA; Polymethyl methacrylate, PMMA)

-

2-Methoxyethyl acrylate (MEA), analytical grade

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or magnetic stirrer

-

Analytical balance

Protocol:

-

Material Preparation (The "Why"):

-

Dry the polymer under vacuum for 24 hours at a temperature below its glass transition temperature (Tg). Causality: Absorbed moisture can act as a plasticizer or a non-solvent, confounding the results. This step ensures we are testing the interaction between only the polymer and MEA.

-

Ensure MEA is pure and free of inhibitors. Causality: Impurities or polymerization inhibitors can alter the solvent's properties and affect solubility.

-

-

Sample Preparation (The "Why"):

-

Accurately weigh 50 mg of the dried polymer into a tared glass vial.

-

Add 950 mg of MEA to the vial to create a 5% (w/w) mixture. Cap tightly. Causality: A fixed, relevant concentration is critical for comparability. 5-10% is a common range for creating stock solutions for casting or spray drying in drug formulation. [3]

-

-

Dissolution & Equilibration (The "Why"):

-

Place the vials on an orbital shaker at a consistent speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for 24 hours. Causality: Continuous agitation ensures maximum contact between the polymer and solvent. Allowing 24 hours provides sufficient time for slow-dissolving polymers to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

-

-

Observation and Scoring (The "Why"):

-

After 24 hours, visually inspect each vial against a dark background. Assign a solubility score based on the following criteria. Causality: A quantitative scoring system transforms a qualitative observation into semi-quantitative data, which is essential for correlation analysis.

-

| Score | Observation | Interpretation |

| 1 | Clear, homogenous solution | Excellent solubility |

| 2 | Slightly hazy or opalescent | Good solubility |

| 3 | Swollen, gel-like mass | Partial solubility/Strong swelling |

| 4 | Some swelling, many particles remain | Poor solubility/Slight swelling |

| 5 | No visible change, particles settled | Insoluble |

-

Data Analysis & Self-Validation (The "Why"):

-

For each polymer tested, calculate the Hansen Solubility Distance (Ra) between the polymer and MEA using their respective HSP values.

-

Plot the experimental solubility score (Y-axis) against the calculated Ra value (X-axis).

-

Trustworthiness Check: A successful experiment will show a strong negative correlation. Polymers with a low Ra value (high affinity) should exhibit a low solubility score (high solubility). This correlation validates that the HSP model is a reliable predictor for this system.

-

Application in Drug Development: Polymer Selection

The true power of HSP lies in its predictive capability, enabling rational polymer selection for specific drug delivery applications, such as formulating drug-eluting coatings or fabricating polymeric nanoparticles. [10][14][15]

Decision-Making Framework

The following diagram illustrates the logic for using HSP to select a compatible polymer for dissolution in MEA.

Caption: Decision logic for selecting polymers based on HSP.

Comparative Analysis of MEA with Common Biomedical Polymers

To demonstrate this selection process, let's compare the HSP of MEA with several polymers commonly used in drug development. The Relative Energy Difference (RED) number is a useful metric, defined as RED = Ra / Ro, where Ro is the interaction radius of the polymer. A RED value less than 1 predicts high compatibility or solubility. [16]

| Polymer | δD | δP | δH | Ro | Ra (to MEA) | RED (Ra/Ro) | Predicted Solubility in MEA |

|---|---|---|---|---|---|---|---|

| MEA (Solvent) | 16.6 | 9.5 | 7.5 | - | 0.0 | - | - |

| PMMA | 18.6 | 10.5 | 7.5 | 8.2 | 4.2 | 0.51 | High (Soluble) |

| PVC | 18.2 | 7.5 | 8.3 | 3.5 | 4.6 | 1.31 | Low (Insoluble) |

| Polystyrene | 21.3 | 5.8 | 4.3 | 8.6 | 11.2 | 1.30 | Low (Insoluble) |

| PLGA (50:50) | 17.5 | 12.0 | 7.0 | 9.5 | 5.4 | 0.57 | High (Soluble) |

HSP values for polymers are illustrative and can vary with molecular weight and specific grade.

Expert Insights:

-

PMMA and PLGA: The calculated RED numbers are well below 1.0, strongly predicting that both PMMA and PLGA will be readily soluble in MEA. Their HSP coordinates are close to MEA's in Hansen space, indicating high affinity. This makes MEA an excellent solvent candidate for developing drug-loaded formulations with these common biodegradable and biocompatible polymers.

-

PVC and Polystyrene: The RED numbers are greater than 1.0. This indicates a significant mismatch in solubility parameters. The large HSP distance (Ra) suggests that the cohesive energy of MEA and these polymers are too different for favorable interaction. One would predict, with high confidence, that MEA would be a poor solvent for PVC and Polystyrene, saving valuable experimental time.

Conclusion

Hansen Solubility Parameters provide an indispensable, quantitative tool for de-risking and accelerating the formulation process in drug development. By moving beyond a purely empirical approach, researchers can leverage the predictive power of HSP to rationally select solvents and polymers, saving time, resources, and materials. This guide has demonstrated that 2-methoxyethyl acrylate, by virtue of its specific HSP profile, is a highly effective solvent for key biomedical polymers like PMMA and PLGA. The provided protocols and decision-making frameworks offer a robust, self-validating system for scientists to confidently integrate MEA into their polymer dissolution and drug delivery system design workflows.

References

-

ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Available at: [Link]

-

Park, K. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at: [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Available at: [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Ezekwem, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Available at: [Link]

-

RSC Publishing. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. Available at: [Link]

-

Shimadzu. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using. Macromolecules. Available at: [Link]

-

RSC Publishing. (2022). Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. Available at: [Link]

-

Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics. Available at: [Link]

-

ACS Publications. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

-

Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules. Available at: [Link]

-

RSC Publishing. (2022). Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin. Available at: [Link]

-

Hansen Solubility. (n.d.). The Handbook. Available at: [Link]

-

ResearchGate. (2025). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Available at: [Link]

-

(2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Available at: [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Available at: [Link]

-

ACS Publications. (2025). A Solvent Selection Framework for Porous Organic Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

-

Routledge. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Available at: [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]

-

MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Available at: [Link]

-

Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. Available at: [Link]

-

ResearchGate. (n.d.). Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. Available at: [Link]

-

ResearchGate. (n.d.). 5 Methods of Characterization - — Polymers. Available at: [Link]

-

Abbott, S. (n.d.). HSP for Beginners | Practical Solubility Science. Available at: [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Available at: [Link]

-

(2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Available at: [Link]

-

MDPI. (2021). The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics [mdpi.com]

- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. routledge.com [routledge.com]

- 11. paint.org [paint.org]

- 12. HSP for Beginners | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. kinampark.com [kinampark.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. kinampark.com [kinampark.com]

- 16. Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00590B [pubs.rsc.org]

Viscosity and density temperature dependence of 1-(2-Methoxy-ethyl)-imidazolidin-2-one

This guide details the physicochemical profiling of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (referred to herein as MEI ), a functionalized cyclic urea.[1]

Editorial Note: As of late 2025, direct open-literature datasets for the temperature-dependent viscosity and density of the specific methoxy-derivative are limited compared to its hydroxy-analog (HEI) or dimethyl-analog (DMI).[1] Therefore, this guide is structured as a predictive characterization protocol . It synthesizes established data from structural homologs to bracket expected values and provides a rigorous, self-validating experimental workflow for generating the specific dataset required for drug development or solvent engineering.[1]

Thermodynamics and Transport Properties in Drug Formulation[1]

Executive Summary & Structural Logic

This compound is a polar, aprotic solvent derivative belonging to the cyclic urea class.[1] Structurally, it bridges the gap between the highly viscous, hydrogen-bond-donating 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) and the low-viscosity, aprotic 1,3-dimethyl-2-imidazolidinone (DMI) .[1]

-

Chemical Utility: MEI is valuable in pharmaceutical processing as a "green" alternative to NMP or DMF, offering high solvating power for salts and polar drugs without the labile hydroxyl proton of HEI (which can interfere with moisture-sensitive reactions).[1]

-

Thermodynamic Expectation:

Theoretical Framework & Predictive Modeling[1]

To validate experimental data, researchers must cross-reference results against the "Imidazolidinone Trendline." The substitution of the hydroxyl group (-OH) with a methoxy group (-OCH₃) fundamentally alters the intermolecular force landscape.[1]

Comparative Property Anchor Points

| Property | DMI (Aprotic Benchmark) | MEI (Target) | HEI (Protic Benchmark) |

| Structure | N,N'-Dimethyl | N-Methoxyethyl | N-Hydroxyethyl |

| H-Bonding | Acceptor Only | Acceptor Only | Donor & Acceptor |

| Density (25°C) | 1.056 g/cm³ | Predicted: ~1.12 g/cm³ | 1.212 g/cm³ |

| Viscosity (25°C) | ~1.94 mPa[1]·s | Predicted: ~4 - 8 mPa[1]·s | High (Viscous liquid) |

| Boiling Point | ~225°C | Predicted: ~230-240°C | >260°C |

Mechanistic Insight: The removal of the -OH proton in MEI disrupts the intermolecular hydrogen bond network present in HEI, leading to a significant drop in viscosity. However, the ether oxygen introduces a new dipole moment, maintaining a higher density and viscosity than the compact DMI molecule.

Characterization Protocol: Temperature Dependence

This section outlines the Standard Operating Procedure (SOP) for generating the viscosity (

A. Density Measurement (Oscillating U-Tube)

Principle: The natural frequency of a hollow U-tube filled with the sample is inversely proportional to the square root of the mass (density).

-

Instrument: Anton Paar DMA 4500/5000 or equivalent.

-

Calibration: Ultra-pure water and dry air at 20.00°C.

-

Temperature Ramp: 20°C to 80°C in 5°C increments.

-

Data Fitting (Linear Model): Liquid density decreases linearly with temperature.[1]

[1]

B. Viscosity Measurement (Rolling Ball / Rotational)

Principle: Resistance to flow under shear or gravity.[1]

-

Instrument: Lovis 2000 ME (Rolling Ball) or Cone-and-Plate Rheometer.

-

Shear Rate Check: Confirm Newtonian behavior by sweeping shear rate (

). MEI is expected to be Newtonian.[1] -

Temperature Model (Arrhenius): For non-associating fluids (like MEI), viscosity follows:

[1]

Experimental Workflow Diagram

The following logic flow ensures data integrity during the characterization process.

Figure 1: Workflow for the rigorous physicochemical profiling of MEI, ensuring sample dryness and comparative validation.

Data Analysis & Interpretation

When analyzing your experimental data for MEI, use the following reference values for the hydroxy-analog (HEI) to validate your trends. Your MEI values must fall below these baselines for viscosity and density due to the loss of the hydrogen bond donor.

Reference Data: 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)

Source: Sigma-Aldrich / NIST [1, 2][1]

| Temperature (°C) | Density ( | Viscosity ( |

| 25.0 | 1.212 | High (>20) |

| 40.0 | 1.198 | Decreasing exp.[1] |

| 60.0 | 1.180 | Decreasing exp.[1] |

Interpretation Guide:

-

If MEI Density > 1.21: Suspect contamination or incorrect synthesis (e.g., presence of heavy impurities).[1]

-

If MEI Viscosity > HEI: Critical Error. The methoxy derivative cannot be more viscous than the hydroxy parent unless cross-linking or polymerization has occurred.

-

Temperature Sensitivity: MEI should show a lower activation energy (

) for viscosity than HEI, meaning its viscosity will drop less dramatically with heat because it starts from a less structured network.[1]

Applications in Drug Development

-

Solvent for API Synthesis: MEI's predicted polarity makes it an excellent solvent for nucleophilic substitution reactions where protic solvents (like HEI) would quench the nucleophile.[1]

-

CO2 Capture: Similar to other functionalized imidazolidinones, the ether oxygen in MEI can act as a physical absorption site for CO2, potentially offering a lower-viscosity alternative to current amine-based capture fluids [3].[1]

References

-

Sigma-Aldrich. Product Specification: 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5).[1][8][9]Link[1]

-

NIST Chemistry WebBook. 1-(2-Hydroxyethyl)-2-imidazolidinone Thermochemical Data.Link[1][10]

-

National Institutes of Health (PubChem). Compound Summary: 1-(2-Hydroxyethyl)imidazolidin-2-one.[1][8][10]Link[1]

-

LookChem. Physical Properties of Imidazolidinone Derivatives.Link[1]

Sources

- 1. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Molecular Structure Analysis of Methoxy-Ethyl Substituted Imidazolidinones

Foreword: The Imidazolidinone Core in Modern Drug Discovery

The imidazolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile pharmacophore, capable of engaging in a multitude of biological interactions. The introduction of a methoxy-ethyl substituent to this core structure adds a layer of complexity and potential for nuanced molecular recognition, making a thorough understanding of its three-dimensional structure paramount for rational drug design and development. This guide provides a comprehensive overview of the critical analytical techniques and methodologies employed in the elucidation of the molecular structure of methoxy-ethyl substituted imidazolidinones, offering both theoretical grounding and practical, field-proven insights for researchers in the pharmaceutical sciences.

I. Foundational Synthesis and Characterization

The journey to understanding the molecular architecture of any novel compound begins with its synthesis and initial characterization. Methoxy-ethyl substituted imidazolidinones can be synthesized through various established routes, often involving the cyclization of appropriately substituted diamines or the reaction of ureas with C-nucleophiles.[1][3]

A typical synthetic approach might involve the reaction of a methoxy-ethyl-substituted diamine with a carbonyl source, such as carbonyldiimidazole (CDI), to form the core imidazolidinone ring.[2]

Caption: General synthetic workflow for methoxy-ethyl substituted imidazolidinones.

Following synthesis and purification, a suite of spectroscopic techniques is employed for initial structural confirmation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule.[4] The presence of the imidazolidinone core is typically confirmed by a strong carbonyl (C=O) stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| C=O (Amide) | 1690-1720 | Confirms the presence of the imidazolidinone ring.[2][5] |

| N-H Stretch | 3200-3400 (if present) | Indicates a non-N-substituted imidazolidinone. |

| C-N Stretch | 1050-1250 | Corresponds to the amine linkages within the ring.[6] |

| C-O-C Stretch | 1080-1150 | Characteristic of the ether linkage in the methoxy-ethyl substituent.[4] |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds in the ethyl group and ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount (1-2 mg) of the purified solid or a single drop of a liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the expected functional groups.

The causality behind choosing ATR-FTIR lies in its simplicity and minimal sample preparation, providing a rapid and reliable confirmation of the successful synthesis of the target scaffold.

II. Unraveling the 3D Structure: NMR Spectroscopy and X-ray Crystallography

While IR spectroscopy confirms the presence of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the connectivity and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For methoxy-ethyl substituted imidazolidinones, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to analyze include:

-

Methoxy Protons (-OCH₃): A sharp singlet typically around 3.3-3.5 ppm.

-

Ethyl Protons (-CH₂CH₂-): Two multiplets, with the chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.

-

Imidazolidinone Ring Protons: Complex multiplets, the chemical shifts and coupling constants of which are highly sensitive to the ring's conformation and substituents.[7][8]

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their electronic environment. The carbonyl carbon is a key diagnostic signal, typically appearing downfield (160-175 ppm).[5]

2D NMR Techniques for Structural Elucidation:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the ethyl chain and protons on the imidazolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for confirming the attachment of the methoxy-ethyl substituent to the imidazolidinone ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the five-membered ring.

Conformational Analysis of the Imidazolidinone Ring:

Five-membered rings like imidazolidinone are not planar and exist in a dynamic equilibrium of puckered conformations, often described by pseudorotation.[9][10] The analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide quantitative information about the torsional angles and the preferred conformation of the ring.[7][9]

Caption: Integrated NMR workflow for structural and conformational analysis.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule.[11] This technique is the gold standard for confirming stereochemistry and observing intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the methoxy-ethyl substituted imidazolidinone are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[11][12]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The resulting crystal structure provides invaluable data for computational modeling and understanding structure-activity relationships.

III. Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion (the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of a particular class of compounds and can be used to elucidate the structure.[14][15] For a methoxy-ethyl substituted imidazolidinone, common fragmentation pathways may involve:

-

Cleavage of the methoxy-ethyl side chain.

-

Ring opening of the imidazolidinone core.

-

Loss of small neutral molecules like CO or C₂H₄O.

The fragmentation of protonated N-methylimidazolidin-4-ones, for instance, has been shown to produce characteristic iminium ions through ring cleavage.[16]

Caption: Conceptual fragmentation pathways in mass spectrometry.

IV. Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive molecular structure analysis of methoxy-ethyl substituted imidazolidinones is not reliant on a single technique but rather on the synergistic application of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing the development of new imidazolidinone-based therapeutics.

References

-

Džakula, Ž., Westler, W. M., Edison, A. S., & Markley, J. L. (1992). Conformational Analysis of Molecules with Five-Membered Rings through NMR Determination of the Continuous Probability Distribution (CUPID) for Pseudorotation. Journal of the American Chemical Society, 114(16), 6195–6204. [Link]

-

Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338–6347. [Link]

-

Youssef, S., El-Sayed, I., & El-Gohary, N. (2016). New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry, 124, 826–837. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Trade Science Inc.[Link]

-

Schmidt, M. L., & Engeser, M. (2017). Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. Journal of Mass Spectrometry, 52(6), 367–371. [Link]

-

Pudovik, M. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. [Link]

-

Hawkins, C. J., & Palmer, J. A. (1978). Conformational analysis of coordination compounds. VIII. 1H N.M.R. study of diamagnetic five-membered amino alcohol chelate rings. Australian Journal of Chemistry, 31(8), 1689-1698. [Link]

-

Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. International Research Journal of Multidisciplinary Technovation. [Link]

-

Ammar, Y. A., et al. (2017). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 22(1), 143. [Link]

-

Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry, 8(1), 76-81. [Link]

-

Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(7), 4747-4759. [Link]

-

Sączewski, F., Kornicka, A., & Balewski, Ł. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(9), 1031–1048. [Link]

-

Lambert, J. B., et al. (1973). Conformational analysis of five-membered rings. Journal of the American Chemical Society, 95(7), 2271–2278. [Link]

-

Martínez-Vargas, A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(6), 2811. [Link]

-

Musso, L., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26497–26505. [Link]

-

Dutta, S., Dibrov, S. M., Higginson, C. J., & Hermann, T. (2011). A Crystallographic Study of a Highly Substituted Imidazolinone, (3S,4S,5R)-3-(((S)-4-((1H-Indol-3-yl)Methyl)-5-Oxo-4,5-Dihydro-1H-Imidazol-2-yl)Amino)-4-((Tert-Butyldimethylsilyl)Oxy)-5-Hydroxypiperidin-2-One. Journal of Chemical Crystallography, 41(6), 880–884. [Link]

-

Umbreen, S., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. Molecules, 24(17), 3073. [Link]

-

Nair, D., et al. (2015). X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones. Biopolymers, 104(5), 629–635. [Link]

-

Lambert, J. B., et al. (1973). Conformational Analysis of Five Membered Rings. Scribd. [Link]

-

Dewangan, S., et al. (2023). Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. ResearchGate. [Link]

-

Karabıyık, H., et al. (2007). Synthesis and structural characterization of (1,3-bis(methoxyethyl)-4,5-bis(2,4,6-trimethylphenyl)-imidazolidin-2-ylidene)chloro(1,5-cyclooctadiene)rhodium(I). Journal of Coordination Chemistry, 60(1), 91-97. [Link]

-

Demets, G. J.-F., et al. (2019). Figure S7 – FTIR spectrum of trans-4,5-dihydroxy-2-imidazolidinone. ResearchGate. [Link]

-

Merlic, C. A., & Baur, A. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 617-618, 333-345. [Link]

-

Smolobochkin, A. V., et al. (2021). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]

-

Karabıyık, H., et al. (2007). The Synthesis, Structural Characterization and Conformational Analysis of (1,3-Bis(2-methyl-4-diethylaminophenyl)imidazolidin-2-ylidene)chloro(1,5-cyclooctadiene)rhodium(I). Zeitschrift für Naturforschung B, 62(7), 837-841. [Link]

-

Stan, I. G., et al. (2023). FTIR Spectrum of imidazoline. ResearchGate. [Link]

-

Khan, M. S. Y., & Akhter, M. (2011). Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone. Indian Journal of Chemistry - Section B, 50B(1), 83-88. [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Singh, P., & Kumar, R. (2024). A review on x-ray crystallography and it's applications. World Journal of Pharmaceutical and Life Sciences, 10(5), 133-142. [Link]

-

Wikipedia contributors. (2024, February 20). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Hare, E. (n.d.). FTIR Analysis. SEM Lab, Inc. [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. semlab.com [semlab.com]

- 5. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. tch.ucsd.edu [tch.ucsd.edu]

- 13. X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Window of 1-(2-Methoxy-ethyl)-imidazolidin-2-one Electrolytes

Part 1: Abstract

This technical guide provides a comprehensive analysis of the electrochemical properties of electrolytes based on 1-(2-Methoxy-ethyl)-imidazolidin-2-one, a promising solvent for high-voltage lithium-ion batteries. We delve into the fundamental principles of the electrochemical stability window (ESW), detailing its critical importance for electrolyte performance and longevity in energy storage devices. This guide outlines a step-by-step experimental protocol for determining the ESW using cyclic voltammetry, emphasizing the causality behind experimental choices. Furthermore, we explore the key factors influencing the anodic and cathodic limits of these electrolytes, including the choice of lithium salt and electrode material. Finally, potential degradation mechanisms at the electrochemical limits are discussed, and a comparative analysis with conventional carbonate-based electrolytes is presented to highlight the potential of this compound for next-generation energy storage applications.

Part 2: Introduction

The Critical Role of Electrolytes in Electrochemical Energy Storage

Electrolytes are a crucial component of electrochemical energy storage devices, such as lithium-ion batteries. They consist of a salt dissolved in a solvent, creating an ionically conductive medium that facilitates the transport of charge carriers (ions) between the positive and negative electrodes during charging and discharging cycles. The properties of the electrolyte, particularly its electrochemical stability, directly impact the battery's operating voltage, energy density, safety, and cycle life. An ideal electrolyte should possess a wide electrochemical window, high ionic conductivity, low viscosity, good thermal stability, and be chemically inert towards the electrode materials.

Introducing this compound

This compound is a cyclic urea derivative that has garnered interest as a potential electrolyte solvent for high-voltage lithium-ion batteries. Its molecular structure, featuring a polar urea group and a flexible ether side chain, suggests favorable properties for dissolving lithium salts and facilitating ion transport. The imidazolidin-2-one scaffold is a well-established functionality in various bioactive compounds and FDA-approved drugs.[1]

The investigation into novel electrolyte solvents like this compound is driven by the need to overcome the limitations of conventional carbonate-based electrolytes, which are often prone to decomposition at high voltages.[2] The unique structure of this compound offers the potential for a wider electrochemical stability window, enabling the use of high-voltage cathode materials and thereby increasing the energy density of lithium-ion batteries.

Part 3: Fundamental Principles of the Electrochemical Window

Defining the Electrochemical Stability Window (ESW)

The electrochemical window (EW), or electrochemical stability window (ESW), of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, meaning it is neither oxidized nor reduced.[2] This window is defined by two key limits: the anodic limit (oxidation potential) and the cathodic limit (reduction potential).[2] Operating a battery outside of this window leads to the decomposition of the electrolyte, which can result in the formation of a passivating layer on the electrode surface, increased internal resistance, capacity fading, and in some cases, safety hazards.[2] Therefore, a wide electrochemical window is a primary requirement for electrolytes, especially for high-voltage battery applications.[3]

Anodic and Cathodic Limits

The anodic limit is the potential at which the electrolyte begins to oxidize at the positive electrode (cathode). This oxidation involves the loss of electrons from the electrolyte molecules. The cathodic limit is the potential at which the electrolyte begins to be reduced at the negative electrode (anode), involving the gain of electrons by the electrolyte molecules. These limits are not absolute values but are influenced by various factors, including the chemical structure of the solvent and salt, the nature of the electrode material, and the operating temperature.

The Role of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

From a molecular perspective, the electrochemical stability of a solvent is related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level corresponds to the ease of a molecule losing an electron (oxidation), while the LUMO energy level relates to the ease of a molecule gaining an electron (reduction). A lower HOMO energy level indicates greater resistance to oxidation (a higher anodic limit), and a higher LUMO energy level indicates greater resistance to reduction (a lower cathodic limit). The difference between the HOMO and LUMO energy levels, known as the HOMO-LUMO gap, provides a theoretical estimation of the electrochemical window.[4][5] Computational methods are often employed to predict these values and screen potential electrolyte candidates.[4]

Part 4: Experimental Determination of the Electrochemical Window of ME-Im Based Electrolytes

Experimental Setup and Instrumentation

The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV).[6][7] This technique involves sweeping the potential of a working electrode linearly with time between two set limits and measuring the resulting current.[6] A standard three-electrode electrochemical cell is used for this purpose.[8]

-

Working Electrode (WE): This is the electrode where the electrochemical reaction of interest occurs. For determining the anodic and cathodic limits of an electrolyte, inert materials like platinum (Pt) or glassy carbon (GC) are commonly used because they have a wide potential window and are relatively stable.

-

Counter Electrode (CE): This electrode completes the electrical circuit. It is typically made of a material with a large surface area, such as a platinum wire or mesh, to ensure that the current does not limit the electrochemical process at the working electrode.

-

Reference Electrode (RE): This electrode provides a stable and well-defined potential against which the potential of the working electrode is measured.[9] Common reference electrodes for non-aqueous systems include silver/silver ion (Ag/Ag+) or lithium metal (Li/Li+).

The three electrodes are connected to a potentiostat , an electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flowing between the working and counter electrodes.

Step-by-Step Protocol for Cyclic Voltammetry (CV)

-

Electrolyte Preparation:

-

Dissolve a lithium salt, such as lithium hexafluorophosphate (LiPF6) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in this compound solvent to a specific concentration, typically 1 M.[10] The choice of salt is crucial as the anion can also influence the electrochemical stability.

-

The preparation should be carried out in an inert atmosphere, such as an argon-filled glovebox, to minimize contamination from moisture and oxygen, which can interfere with the electrochemical measurements.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox.

-

Polish the working electrode to a mirror finish using alumina slurry to ensure a clean and reproducible surface.

-

Rinse the polished electrode with a suitable solvent and dry it thoroughly before placing it in the electrolyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, the switching potentials (vertex potentials), and the scan rate. The scan rate is the rate at which the potential is swept (e.g., 10 mV/s).[11]

-

To determine the anodic limit, start the potential sweep from the open-circuit potential (OCP) towards more positive potentials until a sharp increase in current is observed, indicating the onset of electrolyte oxidation.

-

To determine the cathodic limit, sweep the potential from the OCP towards more negative potentials until a significant increase in current signals the onset of electrolyte reduction.

-

It is common to perform several cycles to ensure the system has reached a stable state.[6]

-

-

Data Interpretation:

-

The output of a CV experiment is a voltammogram, a plot of current versus potential.

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 mA/cm²).

-

Data Presentation and Analysis

The results of the cyclic voltammetry experiments can be summarized in a table to facilitate comparison between different electrolyte formulations.

| Electrolyte Composition | Working Electrode | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Electrochemical Window (V) |

| 1 M LiPF6 in ME-Im | Platinum | [Insert Value] | [Insert Value] | [Insert Value] |

| 1 M LiTFSI in ME-Im | Platinum | [Insert Value] | [Insert Value] | [Insert Value] |

| 1 M LiPF6 in ME-Im | Glassy Carbon | [Insert Value] | [Insert Value] | [Insert Value] |

| 1 M LiTFSI in ME-Im | Glassy Carbon | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and would be populated with experimental data.

Caption: Experimental workflow for determining the electrochemical window.

Part 5: Factors Influencing the Electrochemical Window of ME-Im Electrolytes

Effect of Lithium Salt Anion

The choice of the lithium salt anion can significantly impact the electrochemical stability of the electrolyte. Different anions have varying levels of resistance to oxidation and reduction. For instance, anions like hexafluorophosphate (PF6-) and bis(trifluoromethanesulfonyl)imide (TFSI-) are known for their relatively high oxidative stability. The anion also plays a crucial role in the formation of the solid electrolyte interphase (SEI) on the anode surface. The composition and properties of the SEI, which is formed from the decomposition products of the electrolyte, are critical for the long-term stability and performance of the battery.[12]

Influence of Electrode Material

The material of the working electrode can have a catalytic effect on the decomposition of the electrolyte. Therefore, the measured electrochemical window can vary depending on whether a platinum, glassy carbon, or another type of electrode is used. It is important to select an electrode material that is as inert as possible within the potential range of interest to obtain a true measure of the electrolyte's intrinsic stability. However, for practical battery applications, it is also informative to evaluate the electrolyte's stability in the presence of the actual electrode materials that will be used in the battery.

Impact of Additives

In many commercial lithium-ion battery electrolytes, small amounts of additives are used to improve performance. These additives can serve various functions, such as forming a more stable SEI layer, scavenging impurities, or enhancing the thermal stability of the electrolyte. Certain additives, known as film-forming additives, can be specifically designed to decompose at a controlled potential to form a protective layer on the electrode surface, thereby extending the effective electrochemical window of the electrolyte.

Part 6: Degradation Mechanisms at the Electrochemical Limits

Understanding the degradation pathways of the electrolyte at the anodic and cathodic limits is crucial for developing strategies to improve its stability.

Oxidative Decomposition (Anodic Limit)

At the anodic limit, the this compound molecule can undergo oxidation. This process likely involves the removal of an electron from the molecule, leading to the formation of a radical cation. This highly reactive species can then undergo further reactions, such as deprotonation or fragmentation, leading to the formation of various decomposition products. The urea functionality and the ether group are potential sites for oxidation. The specific degradation pathway can be complex and may involve multiple steps.

Caption: Proposed oxidative degradation pathway.

Reductive Decomposition (Cathodic Limit)

At the cathodic limit, the electrolyte components are reduced. This can involve the reduction of the this compound solvent, the lithium salt anion, or even the lithium cations themselves to form lithium metal. The reductive decomposition of the electrolyte leads to the formation of the Solid Electrolyte Interphase (SEI) on the surface of the negative electrode. A stable and ionically conductive SEI is essential for preventing continuous electrolyte decomposition and ensuring the long-term cyclability of the battery. The composition of the SEI is highly dependent on the electrolyte formulation. For cyclic urea-based electrolytes, the reductive decomposition may involve ring-opening reactions.

Caption: Reductive degradation and SEI formation.

Part 7: Comparative Analysis and Future Outlook

Benchmarking ME-Im Electrolytes

To assess the potential of this compound as an electrolyte solvent, it is essential to compare its key properties with those of conventional carbonate-based electrolytes, which are the current industry standard.

| Property | ME-Im Based Electrolyte | Conventional Carbonate Electrolyte (e.g., EC/DMC) |

| Electrochemical Window (V) | [Insert Value] | ~4.5 V |

| Ionic Conductivity (mS/cm) | [Insert Value] | 5 - 12 mS/cm |

| Viscosity (cP) | [Insert Value] | 2 - 5 cP |

| Flash Point (°C) | [Insert Value] | ~30 °C |

| Thermal Stability | [Insert Value] | Limited at high temperatures |

Note: The values in this table are placeholders and would be populated with experimental data.

Potential Applications and Research Directions

The potentially wider electrochemical window of this compound based electrolytes makes them attractive for use in high-voltage lithium-ion batteries. These batteries employ cathode materials that operate at potentials above 4.5 V versus Li/Li+, where conventional carbonate electrolytes are unstable. By enabling the use of such high-voltage cathodes, these novel electrolytes could significantly increase the energy density of lithium-ion batteries, leading to longer-lasting electronic devices and longer-range electric vehicles.

Future research should focus on:

-

A comprehensive characterization of the physical and chemical properties of this compound and its electrolyte solutions.

-

Detailed studies of the SEI formation and evolution in the presence of these electrolytes on various anode materials.

-

Optimization of the electrolyte formulation through the use of co-solvents and additives to further enhance performance.

-

Long-term cycling tests in full-cell configurations to evaluate the practical viability of these electrolytes.

Part 8: Conclusion

This compound presents a promising avenue for the development of next-generation high-voltage electrolytes for lithium-ion batteries. Its unique molecular structure offers the potential for a wide electrochemical stability window, a critical requirement for enabling high-energy-density battery chemistries. This technical guide has provided a foundational understanding of the electrochemical properties of this novel solvent, outlining the experimental procedures for its characterization and discussing the key factors that influence its performance. While further research and development are necessary, the initial prospects for this compound based electrolytes are encouraging, paving the way for future advancements in energy storage technology.

Part 9: References

-

Mo, Y. (2020). Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery. YouTube. [Link]

-

Binninger, T., Marcolongo, A., Mottet, M., Weber, V., & Laino, T. (2020). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. Journal of Materials Chemistry A. [Link]

-

ResearchGate. (n.d.). Calculated cathodic and anodic limits for individual ions using...[Link]

-

Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

-

Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

ResearchGate. (2025). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. [Link]

-

ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. [Link]

-

MDPI. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. [Link]

-

ACS Publications. (2021). First-Principles Prediction of the Electrochemical Stability and Reaction Mechanisms of Solid-State Electrolytes. [Link]

-

PMC. (n.d.). Current Understanding of Nonaqueous Electrolytes for Calcium-Based Batteries. [Link]

-

ResearchGate. (n.d.). Reaction pathways of urea degradation by electrochemically generated.... [Link]

-

arXiv. (2019). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. [Link]

-

Google Patents. (n.d.). US20160087311A1 - Electrolyte composition for high-energy anodes.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

-

Wikipedia. (n.d.). Cyclic voltammetry. [Link]

-

MDPI. (2024). Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors. [Link]

-

MDPI. (2022). QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. [Link]

-

Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry. [Link]

-

PubMed. (2014). Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. [Link]

-

MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). [Link]

-

MDPI. (2023). Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. [Link]

-

Energy.gov. (2009). Degradation Mechanisms of Urea Selective Catalytic Reduction Technology. [Link]

-

BioLogic Learning Center. (2024). What is CV? A comprehensive guide to Cyclic Voltammetry. [Link]

-

Diva-Portal.org. (2023). Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries. [Link]

-

Wikipedia. (n.d.). Electrochemical window. [Link]

-

Ataman Kimya. (n.d.). 2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). [Link]

-

MDPI. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. [Link]

-

DTIC. (n.d.). NEW CATHODE-ANODE COUPLES USING NONAQUEOUS ELECTROLYTE. [Link]

-

PMC. (2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. [Link]

-

Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. [Link]

-

Chemsrc. (2025). 1-(2-aminoethyl)-2-imidazolidinone. [Link]

-

PMC. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. [Link]

-

NCBI Bookshelf. (2003). Urea Cycle Disorders Overview. [Link]

-

ResearchGate. (2025). 1-(2-Hydroxyethyl)imidazolidine-2-thione. [Link]

-

ResearchGate. (2025). Ethylmethoxyethyl Sulfone Viability for Lithium Ion Battery Electrolytes. [Link]

-

ResearchGate. (n.d.). a) Electrochemical window of solid electrolyte and other materials.... [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical window - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 7. nanoscience.com [nanoscience.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20160087311A1 - Electrolyte composition for high-energy anodes - Google Patents [patents.google.com]

- 11. Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors [mdpi.com]

- 12. mdpi.com [mdpi.com]

Electrochemical Frontiers: Imidazolidinone Derivatives in Synthesis and Analysis

Executive Summary

Imidazolidinones —saturated imidazole derivatives containing a ketone—are privileged scaffolds in medicinal chemistry.[1][2] They serve as the core structure for hydantoins (e.g., phenytoin), cyclic ureas (e.g., DMPU analogues), and the renowned MacMillan organocatalysts.

Traditionally, synthesizing and functionalizing these rings required harsh chemical oxidants or complex condensation reactions. Electrochemistry has emerged as a superior alternative, offering a "reagent-free" pathway to functionalize the

This technical guide details the electrochemical synthesis, functionalization, and analytical profiling of imidazolidinone derivatives. It is designed for drug development professionals seeking to integrate electro-organic methodologies into their workflows.

Part 1: Electrochemical Synthesis & Functionalization

The most powerful application of electrochemistry to imidazolidinones is the anodic functionalization of the C-H bond adjacent to the nitrogen . This process avoids toxic oxidants (like Pb(OAc)₄) and allows for the direct introduction of nucleophiles (alkoxy, cyano, or aryl groups).

The Core Mechanism: N-Acyliminium Ion Generation

The fundamental reaction driving this chemistry is the Shono Oxidation .

-

Anodic Oxidation: The imidazolidinone (typically N-acylated or a carbamate) undergoes a single-electron transfer (SET) at the anode.

-

Deprotonation: Loss of a proton forms a radical.

-

Second Oxidation: A second SET generates the highly electrophilic N-acyliminium ion .

-

Nucleophilic Trapping: A nucleophile (methanol, water, or allyl silane) attacks this intermediate, functionalizing the ring.

Visualization: The Shono Pathway

The following diagram illustrates the mechanistic flow for the

Protocol A: Anodic -Methoxylation (General SOP)

Objective: To introduce a methoxy group at the C4 or C5 position of a protected imidazolidinone, creating a versatile N,O-acetal intermediate for further medicinal chemistry (e.g., Friedel-Crafts arylation).

-

Substrate: N-Boc or N-Cbz protected imidazolidinone.

-

Solvent: Methanol (acts as both solvent and nucleophile).

-

Electrolyte: 0.05 M Et₄NOTs (Tetraethylammonium tosylate).

-

Electrodes:

-

Anode: Graphite or Reticulated Vitreous Carbon (RVC) (High surface area is critical).

-

Cathode: Platinum wire or Stainless Steel.

-

-

Cell Type: Undivided beaker-type cell.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the imidazolidinone in 15 mL of dry methanol containing the electrolyte.

-

Cooling: Place the cell in a water bath to maintain temperature at 20–25°C (Joule heating can degrade the iminium intermediate).

-

Electrolysis: Apply a Constant Current (Galvanostatic) of 10–20 mA/cm² .

-

Monitoring: Pass 2.2 to 2.5 F/mol of charge. Monitor consumption of starting material via TLC or LC-MS.

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in ether/water. Wash with brine. The product is often stable enough to be used directly in subsequent Lewis-acid catalyzed coupling reactions.

Expert Insight: If the substrate is oxidation-resistant (high potential), add a mediator like TEMPO or a bicyclic aminoxyl. This allows the reaction to proceed at a lower potential (~0.7 V vs Ag/AgCl), protecting sensitive functional groups elsewhere on the molecule.

Part 2: Electro-Analytical Profiling (Drug Metabolism)

For drug candidates containing the imidazolidinone moiety (e.g., hydantoin anticonvulsants or novel anticancer agents), electrochemistry serves as a rapid, animal-free proxy for Phase I metabolism. The oxidation of the imidazolidinone ring by Cytochrome P450 often parallels the anodic oxidation pathway described above.

Concept: EC-MS (Electrochemistry-Mass Spectrometry)

By coupling an electrochemical cell on-line with a Mass Spectrometer, researchers can generate and identify oxidative metabolites in real-time.

-

Mechanism: The electrochemical cell performs the oxidation (mimicking the liver enzyme).

-

Detection: The MS detects the mass shift (e.g., +16 Da for hydroxylation/oxidation).

Visualization: The EC-MS Workflow

Protocol B: Voltammetric Sensing of Imidazolidinone Drugs

Objective: Quantification of imidazolidinone-based antineoplastics (e.g., hydrazin-imidazolidinone derivatives) in biological fluids.

-

Technique: Differential Pulse Voltammetry (DPV).[3]

-

Sensor: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina slurry.

-

Buffer: Acetate Buffer (pH 4.5) or Britton-Robinson Buffer.

Procedure:

-

Conditioning: Cycle the electrode potential between 0.0 V and +1.4 V in the buffer until a stable background is achieved.

-

Measurement: Introduce the sample. Scan from +0.5 V to +1.5 V.

-